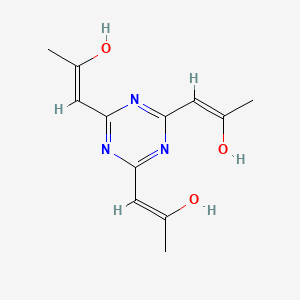
2-Propanone, 1,1',1''-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- typically involves the use of cyanuric chloride as a starting material. The process includes several steps of nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are replaced by other functional groups. Common reagents used in these reactions include alkyl, aromatic, and hydroxyalkyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled reaction conditions to ensure high yield and purity. The process often requires precise temperature control, solvent selection, and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancer.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with biological activity.
Uniqueness
2-Propanone, 1,1’,1’'-(1,3,5-triazine-2,4,6(1H,3H,5H)-triylidene)tris- is unique due to its specific structure and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
(Z)-1-[4,6-bis[(Z)-2-hydroxyprop-1-enyl]-1,3,5-triazin-2-yl]prop-1-en-2-ol |
InChI |
InChI=1S/C12H15N3O3/c1-7(16)4-10-13-11(5-8(2)17)15-12(14-10)6-9(3)18/h4-6,16-18H,1-3H3/b7-4-,8-5-,9-6- |
InChI Key |
ZRFNVDXOWIQERK-PXLQOLDUSA-N |
Isomeric SMILES |
C/C(=C/C1=NC(=NC(=N1)/C=C(\O)/C)/C=C(\O)/C)/O |
Canonical SMILES |
CC(=CC1=NC(=NC(=N1)C=C(C)O)C=C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)



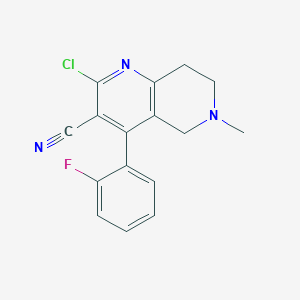
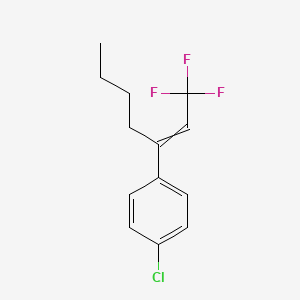
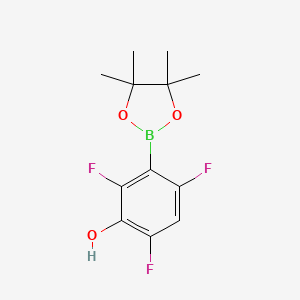
acetic acid](/img/structure/B12515761.png)
![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)
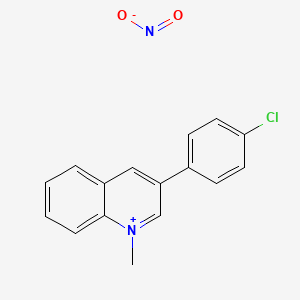
![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
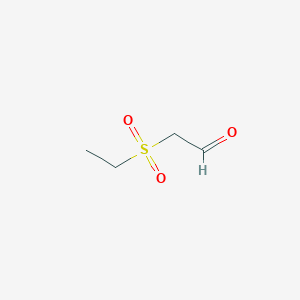
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
